Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester
Overview
Description
Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester is an organic compound with the molecular formula C8H12O5 It is an ester derivative of butanoic acid, characterized by the presence of both an ethoxy group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester typically involves the esterification of 3-oxobutanoic acid with 2-ethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-purity ester.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-oxobutanoic acid and 2-ethoxyethanol.
Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-oxobutanoic acid and 2-ethoxyethanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester and oxo groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis, reduction, and substitution reactions, leading to the formation of various metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Similar ester structure but with a methyl group instead of an ethoxy group.
Butanoic acid, 3-oxo-, propyl ester: Similar ester structure but with a propyl group instead of an ethoxy group.
Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester: Similar ester structure but with a butoxy group instead of an ethoxy group.
Uniqueness
Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester is unique due to the presence of both an ethoxy group and an oxo group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these functional groups are advantageous.
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl) 3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-12-8(11)5-13-7(10)4-6(2)9/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFVPOTMIMVCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460128 | |
Record name | Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57582-45-3 | |
Record name | Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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